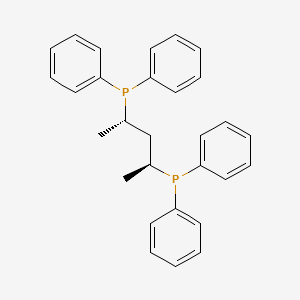

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

Description

BenchChem offers high-quality (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPJIUQROQJBG-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370365 | |

| Record name | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77876-39-2 | |

| Record name | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-2,4-Bis(diphenylphosphino)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

CAS Number: 77876-39-2

Synonyms: (S,S)-BDPP, (S,S)-Skewphos, [(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[diphenylphosphine]

This technical guide provides a comprehensive overview of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, a chiral diphosphine ligand widely employed in asymmetric catalysis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Physicochemical Properties

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly referred to as (S,S)-BDPP, is a white to tan crystalline solid. It is an air-sensitive compound and should be handled and stored under an inert atmosphere.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₀P₂ | [2][3] |

| Molecular Weight | 440.49 g/mol | [2][3] |

| Appearance | White to tan powder/crystals | [1] |

| Melting Point | 81-84 °C | [3] |

| Optical Rotation | [α]²⁰/D −125.0°, c = 1 in chloroform | |

| Solubility | Insoluble in water (2.0E-6 g/L at 25 °C, calculated) | [4] |

Core Applications in Asymmetric Catalysis

(S,S)-BDPP is a versatile C₂-symmetric chiral ligand known for its effectiveness in a variety of metal-catalyzed enantioselective transformations. Its primary application lies in asymmetric hydrogenation, but it has also been utilized in other stereoselective reactions such as hydroboration and allylic alkylation. The pentane backbone of the ligand creates a chiral environment around the metal center, enabling the transfer of chirality to the substrate with high efficiency.

Asymmetric Hydrogenation

Complexes of (S,S)-BDPP with transition metals, particularly rhodium and ruthenium, are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides: Rhodium complexes of (S,S)-BDPP and its derivatives are used in the asymmetric hydrogenation of enamides to produce chiral amines with high enantioselectivity.[5]

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: While specific protocols for (S,S)-BDPP are less commonly cited than for ligands like BINAP, the general principle involves the use of a Ru-(S,S)-BDPP complex to reduce ketones to chiral alcohols.

Enantioselective Hydroboration

Cobalt complexes incorporating (S,S)-BDPP have been investigated as catalysts for the enantioselective hydroboration of 1,3-dienes.[1][3] These reactions provide access to chiral homoallylic boronates, which are valuable synthetic intermediates.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine

This protocol is adapted from a general procedure for the asymmetric hydrogenation of enamines using a rhodium-diphosphine catalyst.[5]

Catalyst Preparation (in situ):

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]OTf (0.01 equivalents) and (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP) (0.011 equivalents).

-

Anhydrous and degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

Hydrogenation Reaction:

-

To the pre-formed catalyst solution, the tetrasubstituted enamine substrate (1.0 equivalent) and a base (e.g., K₂CO₃, 0.1 equivalents) are added.

-

The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3-4 cycles).

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and the reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours).

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral amine product.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

General Procedure for Cobalt-Catalyzed Enantioselective Hydroboration of 1,3-Dienes

This protocol is based on the use of a cobalt-bisphosphine complex for the hydroboration of dienes.[1][3]

Catalyst System Generation:

-

In a glovebox, a vial is charged with a cobalt(II) precursor (e.g., CoCl₂) and (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP).

-

A reducing agent (e.g., activated zinc) and an activator (e.g., NaBARF) are added.

-

The mixture is suspended in an anhydrous, non-coordinating solvent (e.g., diethyl ether).

Hydroboration Reaction:

-

To the catalyst suspension, the 1,3-diene substrate is added.

-

Pinacolborane (HBPin) is then added dropwise at room temperature.

-

The reaction is stirred at room temperature until complete conversion of the starting material is observed by GC-MS or TLC analysis.

-

The reaction mixture is then quenched, and the product is worked up and purified.

-

The enantiomeric ratio of the resulting homoallylic boronate can be determined after conversion to the corresponding alcohol.

Quantitative Data

The following tables summarize representative quantitative data for catalytic reactions employing (S,S)-BDPP and related ligands.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine [5]

| Entry | Ligand | Base | Solvent | Conversion (%) | ee (%) |

| 1 | (2S,4S)-ptbp-skewphos | K₂CO₃ | 2-Propanol | >99 | >95 |

| 2 | (2S,4S)-SKEWPHOS | K₂CO₃ | 2-Propanol | 53 | 93 |

Note: ptbp-skewphos is a derivative of (S,S)-BDPP.

Table 2: Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates with (S,S)-BDPP [6]

| Entry | Substrate | Time (h) | Conversion (%) | er (S:R) |

| 1 | Methyl methacrylate | 5 | 100 | 67:33 |

Signaling Pathways and Experimental Workflows

In the context of catalysis, "signaling pathways" can be interpreted as the catalytic cycle that describes the mechanism of the reaction.

Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rhodium complex with a chiral diphosphine ligand like (S,S)-BDPP. The cycle typically involves substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Caption: Proposed catalytic cycle for Rh-BDPP asymmetric hydrogenation.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening different chiral ligands, such as (S,S)-BDPP, for an asymmetric catalytic reaction.

Caption: Workflow for asymmetric catalyst screening and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of (2S,4S)-BDPP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (2S,4S)-BDPP, a chiral phosphine ligand pivotal in asymmetric catalysis. The document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and characterization.

(2S,4S)-BDPP , also known as (2S,4S)-(-)-2,4-bis(diphenylphosphino)pentane or (S,S)-BDPP, is a widely utilized C2-symmetric chiral diphosphine ligand. Its primary application lies in transition metal-catalyzed asymmetric reactions, particularly in the hydrogenation of ketones and alkenes, which are crucial steps in the synthesis of chiral pharmaceuticals and other fine chemicals. The stereochemistry of this ligand plays a critical role in inducing high enantioselectivity in these transformations.

Physicochemical Properties

The fundamental properties of (2S,4S)-BDPP are summarized in the table below.

| Property | Value |

| CAS Number | 77876-39-2 |

| Molecular Formula | C₂₉H₃₀P₂ |

| Molecular Weight | 440.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80-84 °C |

| Optical Rotation | [α]²⁰/D ~ -125° (c=1 in chloroform) |

| Purity | Available in 97%, 98%, and 99% grades |

Synthesis of (2S,4S)-BDPP

The synthesis of (2S,4S)-BDPP is a multi-step process that begins with the asymmetric reduction of a prochiral starting material, followed by the introduction of the diphenylphosphino groups. A common and effective route starts from 2,4-pentanedione (acetylacetone).

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process: the enantioselective hydrogenation of the diketone to a chiral diol, followed by the conversion of the diol to the target diphosphine ligand.

Caption: Synthetic workflow for (2S,4S)-BDPP.

Experimental Protocols

Step 1: Enantioselective Hydrogenation of 2,4-Pentanedione to (2S,4S)-Pentanediol

This crucial step establishes the chirality of the final ligand. A ruthenium catalyst bearing a chiral ligand, such as BINAP, is often employed for this transformation.

-

Reaction: (CH₃CO)₂CH₂ + 2H₂ → (2S,4S)-CH₃CH(OH)CH₂CH(OH)CH₃

-

Catalyst: [RuCl((S)-BINAP)(p-cymene)]Cl is a representative catalyst for this reaction.

-

Procedure:

-

In a high-pressure reactor, dissolve 2,4-pentanedione and the ruthenium catalyst in a suitable solvent like methanol.

-

Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 50 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C) and stir for a sufficient time to ensure complete conversion.

-

After cooling and depressurizing the reactor, the solvent is removed under reduced pressure.

-

The resulting crude (2S,4S)-pentanediol is then purified.

-

Step 2: Synthesis of (2S,4S)-Pentanediol dimesylate

The hydroxyl groups of the diol are converted to a better leaving group, typically a mesylate, to facilitate the subsequent nucleophilic substitution.

-

Reaction: (2S,4S)-CH₃CH(OH)CH₂CH(OH)CH₃ + 2CH₃SO₂Cl → (2S,4S)-CH₃CH(OMs)CH₂CH(OMs)CH₃ + 2HCl

-

Procedure:

-

Dissolve the purified (2S,4S)-pentanediol in a suitable solvent such as dichloromethane in the presence of a base like triethylamine.

-

Cool the solution in an ice bath.

-

Add methanesulfonyl chloride dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude dimesylate.

-

Step 3: Nucleophilic Substitution with Potassium Diphenylphosphide to Yield (2S,4S)-BDPP

The final step involves the displacement of the mesylate groups with diphenylphosphide anions.

-

Reaction: (2S,4S)-CH₃CH(OMs)CH₂CH(OMs)CH₃ + 2KPPh₂ → (2S,4S)-CH₃CH(PPh₂)CH₂CH(PPh₂)CH₃ + 2K(OMs)

-

Procedure:

-

Prepare potassium diphenylphosphide (KPPh₂) in situ by reacting diphenylphosphine with potassium metal or a strong potassium base in a solvent like THF under an inert atmosphere.

-

Add a solution of the (2S,4S)-pentanediol dimesylate in THF to the KPPh₂ solution at a low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with degassed water.

-

Extract the product with an organic solvent (e.g., diethyl ether), and wash the organic layer with degassed water and brine.

-

Dry the organic layer over an anhydrous salt and remove the solvent under vacuum to obtain the crude (2S,4S)-BDPP.

-

Purification of (2S,4S)-BDPP

Purification of the final product is critical to achieve the high purity required for catalytic applications.

Purification Workflow

Caption: Purification workflow for (2S,4S)-BDPP.

Experimental Protocol for Purification

-

Column Chromatography:

-

The crude product is first purified by column chromatography on silica gel.

-

A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

Recrystallization:

-

The fractions containing the product are combined, and the solvent is evaporated.

-

The resulting solid is then recrystallized from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

-

The pure crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization Data

The identity and purity of the synthesized (2S,4S)-BDPP are confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Complex multiplet signals for the phenyl protons, and characteristic signals for the pentane backbone protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the aliphatic carbons of the pentane backbone. |

| ³¹P NMR | A single peak, confirming the C2 symmetry of the molecule. |

| HPLC | Chiral HPLC is used to determine the enantiomeric excess (e.e.) of the final product. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of (2S,4S)-BDPP. |

Role in Asymmetric Catalysis and Drug Development

(2S,4S)-BDPP is a cornerstone ligand in the field of asymmetric catalysis, which is a powerful tool in modern drug discovery and development. The synthesis of chiral drugs often requires the selective formation of one enantiomer, as different enantiomers can have vastly different pharmacological activities and toxicities.

Asymmetric Hydrogenation Pathway

The Rhodium-BDPP complex is a well-known catalyst for the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of many pharmaceutical intermediates.

Caption: Asymmetric hydrogenation catalytic cycle.

The chiral environment created by the (2S,4S)-BDPP ligand around the rhodium center dictates the facial selectivity of the olefin coordination and subsequent hydride insertion, leading to the preferential formation of one enantiomer of the product. This high degree of stereocontrol is essential for the efficient synthesis of enantiomerically pure drug candidates.

This guide provides a foundational understanding of the synthesis and purification of (2S,4S)-BDPP. Researchers are encouraged to consult the primary literature for specific experimental details and further applications of this versatile chiral ligand.

An In-depth Technical Guide to the Physical and Chemical Properties of (S,S)-BDPP

(S,S)-BDPP , also known as (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, is a chiral phosphine ligand widely employed in asymmetric catalysis. Its C2-symmetric backbone and electron-rich phosphorus atoms make it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a typical experimental workflow for its application in asymmetric hydrogenation.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (S,S)-BDPP are summarized in the tables below, providing researchers with readily accessible data for experimental design and execution.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 80-84 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation, [α]D | -124° to -125° (c=1-3 in CHCl₃) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Insoluble in water (2.0E-6 g/L at 25 °C, calculated). Soluble in chloroform. | --INVALID-LINK-- |

| Sensitivity | Air sensitive | --INVALID-LINK-- |

Chemical Identifiers and Molecular Data

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₉H₃₀P₂ | --INVALID-LINK-- |

| Molecular Weight | 440.50 g/mol | --INVALID-LINK-- |

| CAS Number | 77876-39-2 | --INVALID-LINK-- |

| InChI Key | CTYPJIUQROQJBG-DQEYMECFSA-N | --INVALID-LINK-- |

| SMILES | C--INVALID-LINK--P(c1ccccc1)c2ccccc2">C@@HP(c3ccccc3)c4ccccc4 | --INVALID-LINK-- |

Spectroscopic and Crystallographic Data

Experimental Protocols

Detailed methodologies for the determination of key physical properties of (S,S)-BDPP are provided below. Given its air-sensitive nature, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Determination of Melting Point

The melting point of (S,S)-BDPP is determined using the capillary method with a melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the crystalline (S,S)-BDPP is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Determination of Specific Rotation

The specific rotation of (S,S)-BDPP is measured using a polarimeter.

Procedure:

-

Solution Preparation: A precise mass of (S,S)-BDPP (e.g., 100 mg) is dissolved in a known volume of a suitable solvent (e.g., chloroform) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).

-

Measurement: The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present. The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Asymmetric Catalysis: A Representative Workflow

(S,S)-BDPP is a cornerstone ligand in rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates, including ketones, alkenes, and imines. The following diagram illustrates a generalized experimental workflow for such a reaction.

Caption: A generalized workflow for asymmetric hydrogenation using a pre-formed metal-(S,S)-BDPP catalyst.

References

An In-depth Technical Guide to (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP. This document details its physicochemical properties, provides an exemplary experimental protocol for its application in asymmetric catalysis, and illustrates the underlying catalytic mechanism.

Core Properties and Specifications

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is a widely utilized C2-symmetric chiral diphosphine ligand in asymmetric synthesis. Its rigid pentane backbone and the stereogenic centers dictate a specific chiral environment around a coordinated metal center, enabling high enantioselectivity in various chemical transformations.

Physicochemical Data

The key quantitative data for (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 440.50 g/mol |

| Molecular Formula | C₂₉H₃₀P₂ |

| CAS Number | 77876-39-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80-84 °C |

| Optical Activity | [α]²⁰/D −125.0° (c = 1 in chloroform) |

| Purity | Typically ≥97% |

Application in Asymmetric Catalysis: Experimental Protocol

(2S,4S)-BDPP is a premier ligand for transition metal-catalyzed asymmetric reactions, most notably the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides and dehydroamino acids. These reactions are pivotal in the synthesis of chiral amines and amino acids, which are fundamental building blocks for many pharmaceutical agents.

Exemplary Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol describes a general procedure for the asymmetric hydrogenation of an N-acetyl enamide using a catalyst generated in situ from a rhodium precursor and (2S,4S)-BDPP.

Materials:

-

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP)

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

N-acetyl enamide substrate (e.g., N-(1-phenylvinyl)acetamide)

-

Anhydrous, degassed solvent (e.g., Toluene or Methanol)

-

Hydrogen gas (high purity)

-

Schlenk flask or a high-pressure autoclave

-

Standard laboratory glassware and syringe techniques for handling air-sensitive compounds

Procedure:

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve (2S,4S)-BDPP (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in the chosen anhydrous, degassed solvent (5 mL).

-

Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex. The solution will typically change color, indicating complex formation.

-

-

Reaction Setup:

-

In a separate reaction vessel (a high-pressure autoclave is recommended for hydrogenations above atmospheric pressure), add the N-acetyl enamide substrate (1.0 mmol).

-

Under an inert atmosphere, transfer the prepared catalyst solution to the reaction vessel containing the substrate using a cannula or a gas-tight syringe.

-

Seal the reaction vessel.

-

-

Hydrogenation:

-

Purge the reaction vessel with hydrogen gas several times to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 psi).

-

Stir the reaction mixture vigorously at room temperature (or an optimized temperature) until the reaction is complete (monitoring by TLC or GC/LC is recommended). Reaction times can vary from a few hours to 24 hours.

-

-

Work-up and Analysis:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

-

Mechanistic Insight: The Catalytic Cycle

The enantioselectivity of the rhodium-catalyzed hydrogenation is determined by the chiral environment created by the (2S,4S)-BDPP ligand. The reaction proceeds through a well-established catalytic cycle, often referred to as the "dihydride pathway."

Caption: Catalytic cycle for Rh-(S,S)-BDPP catalyzed asymmetric hydrogenation.

The cycle begins with the coordination of the prochiral substrate to the rhodium(I) catalyst. This is followed by the oxidative addition of molecular hydrogen to form a rhodium(III) dihydride intermediate. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the chiral product regenerates the active rhodium(I) catalyst, which can then enter a new catalytic cycle. The stereochemistry of the final product is determined during the diastereoselective migratory insertion step, which is directed by the chiral scaffold of the BDPP ligand.

Synthesis and Characterization Workflow

The synthesis of (2S,4S)-BDPP is a multi-step process that requires careful control of stereochemistry. A general workflow for its synthesis, purification, and characterization is outlined below.

Caption: General workflow for the synthesis and characterization of (2S,4S)-BDPP.

This workflow highlights the key transformations, starting from a simple achiral precursor and establishing the crucial stereocenters early in the synthesis. Each step requires rigorous purification and characterization to ensure the final ligand is of high optical purity, which is paramount for its effectiveness in asymmetric catalysis.

Chiral Phosphine Ligands in Catalysis: A Technical Guide for Researchers

An in-depth exploration of the synthesis, classification, and application of chiral phosphine ligands in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful tools in stereoselective synthesis.

Chiral phosphine ligands have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Their remarkable success stems from their ability to form stable complexes with a variety of transition metals and to create a well-defined chiral environment around the metal center, thereby directing the stereochemical outcome of a wide range of chemical transformations.[1][2][3] This technical guide provides a detailed overview of chiral phosphine ligands, covering their classification, synthesis, and application in key catalytic reactions, complete with experimental protocols and quantitative performance data.

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized into two main classes based on the origin of their chirality: those with chirality centered on the phosphorus atom (P-chiral or P-stereogenic ligands) and those with chirality located in the ligand backbone.[2][3][4][5]

-

P-Chiral Ligands: These ligands possess a stereogenic phosphorus atom, meaning the phosphorus atom itself is a chiral center, typically bearing three different substituents.[6] A prominent example is DIPAMP , which played a pivotal role in the early development of asymmetric hydrogenation.[2]

-

Backbone Chirality: In this class, the chirality resides in the carbon skeleton of the ligand. This is the larger and more diverse class of chiral phosphine ligands.[2][4] They can be further subdivided based on their structural motifs:

-

Atropisomeric Biaryl Diphosphines: These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess axial chirality arising from restricted rotation around a C-C single bond.[7]

-

Ferrocene-Based Diphosphines: Ligands like Josiphos utilize the planar chirality of a ferrocene backbone to induce asymmetry.[8]

-

C₂-Symmetric Diphosphines: Many effective ligands, including CHIRAPHOS and DuPhos , feature a C₂ axis of symmetry in their chiral backbone.

-

The choice of ligand class and specific ligand is critical and depends on the nature of the catalytic reaction and the substrate.

Synthesis of Key Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands is a critical aspect of their application. Methodologies often involve multi-step sequences and require careful control of stereochemistry. The use of phosphine-boranes as stable intermediates has been a significant advancement in the synthesis of P-chiral ligands.[4][9]

Experimental Protocol: Synthesis of (S)-BINAP

This protocol is adapted from the literature and describes a reliable method for the preparation of enantiomerically pure (S)-BINAP.[4]

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Diphenylphosphine (Ph₂PH)

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene, degassed

-

Methanol, degassed

Procedure:

-

Preparation of the Ditriflate of (S)-BINOL:

-

In a flame-dried flask under an inert atmosphere, dissolve (S)-BINOL in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with aqueous acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ditriflate.

-

-

Nickel-Catalyzed Phosphinylation:

-

In a Schlenk flask, dissolve NiCl₂(dppe) and diphenylphosphine in anhydrous, degassed DMF.

-

Heat the solution to 100 °C for 30 minutes.

-

In a separate flask, dissolve the (S)-BINOL ditriflate and DABCO in anhydrous, degassed DMF.

-

Transfer the ditriflate solution to the nickel-phosphine solution via cannula.

-

Heat the reaction mixture at 100 °C, adding additional portions of diphenylphosphine over several hours until the starting ditriflate is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and precipitate the product by adding methanol.

-

Collect the solid by filtration, wash with methanol, and dry under vacuum to yield crude (S)-BINAP.

-

-

Purification:

-

Recrystallize the crude (S)-BINAP from a hot toluene/methanol mixture to obtain the pure product as a white solid.

-

The enantiomeric purity can be determined by chiral HPLC analysis.

-

Applications in Asymmetric Catalysis

Chiral phosphine ligands have been successfully employed in a multitude of asymmetric catalytic reactions. The following sections highlight their application in three major areas: hydrogenation, hydroformylation, and allylic alkylation.

Asymmetric Hydrogenation

Asymmetric hydrogenation, the addition of hydrogen across a double bond, is one of the most well-established and impactful applications of chiral phosphine ligands.[10] Rhodium and Ruthenium complexes of ligands such as BINAP and DIPAMP have demonstrated exceptional performance in the enantioselective hydrogenation of various substrates.[10]

Table 1: Performance of Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Ligand | Metal | Substrate/Catalyst Ratio | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| (S,S)-DIPAMP | Rh | 1000:1 | Methanol | 1 | 20 | 12 | >99 | 96 (S) | [2] |

| (R)-BINAP | Rh | 1000:1 | Toluene | 50 | 25 | 24 | >99 | 99 (R) | [10] |

| (R,R)-t-Bu-BisP* | Rh | 1000:1 | Methanol | 1 | 25 | 1 | >99 | >99.9 (R) | [2] |

| (R,R)-t-Bu-MiniPHOS | Rh | 1000:1 | Methanol | 1 | 25 | 1 | >99 | >99.9 (R) | [2] |

3.1.1. Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general procedure for the asymmetric hydrogenation of a standard substrate using a chiral rhodium-phosphine catalyst.

Materials:

-

Methyl (Z)-α-acetamidocinnamate

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Chiral phosphine ligand (e.g., (S,S)-DIPAMP)

-

Anhydrous, degassed methanol

-

Hydrogen gas

Procedure:

-

Catalyst Preparation:

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral phosphine ligand (1:1.1 molar ratio) in anhydrous, degassed methanol in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to form the catalyst precursor.

-

-

Hydrogenation:

-

In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.

-

Transfer the catalyst solution to the substrate solution via cannula.

-

Connect the reaction flask to a hydrogen source and purge the system with hydrogen gas.

-

Pressurize the flask to the desired hydrogen pressure (e.g., 1 atm) and stir the reaction mixture at the specified temperature (e.g., 20 °C).

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

-

Work-up and Analysis:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The conversion can be determined by ¹H NMR analysis of the crude product.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis of the purified product.[11]

-

Asymmetric Hydroformylation

Asymmetric hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond to produce a chiral aldehyde.[11] Rhodium catalysts modified with chiral phosphine-phosphite or phosphine-phosphoramidite ligands have shown great promise in this transformation.[12][13]

Table 2: Performance of Chiral Phosphine-Containing Ligands in the Asymmetric Hydroformylation of Styrene

| Ligand | Metal | Substrate/Catalyst Ratio | Solvent | Pressure (bar, CO/H₂) | Temp (°C) | Time (h) | b/l Ratio | ee (%) | Reference |

| (R,S)-BINAPHOS | Rh | 1000:1 | Benzene | 100 (1:1) | 60 | 23 | 88:12 | 94 (S) | [14] |

| Phosphine-phosphite 1e | Rh | 500:1 | Toluene | 20 (1:1) | 40 | 16 | 88:12 | 71 (S) | [15] |

| (SC,SC,RP,SC)-BettiPhos | Rh | 1000:1 | Toluene | 30 (1:1) | 60 | 14 | >99:1 | 93.8 (S) | [13] |

3.2.1. Experimental Protocol: Rh-Catalyzed Asymmetric Hydroformylation of Styrene

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydroformylation of styrene.[13][16]

Materials:

-

Styrene

-

[Rh(CO)₂(acac)] (acac = acetylacetonate)

-

Chiral phosphine-containing ligand (e.g., (SC,SC,RP,SC)-BettiPhos)

-

Anhydrous, degassed toluene

-

Syngas (1:1 mixture of CO and H₂)

Procedure:

-

Catalyst Preparation:

-

In a glovebox, charge a stainless-steel autoclave equipped with a magnetic stir bar with [Rh(CO)₂(acac)] and the chiral ligand (typically a 1:2 to 1:4 Rh:ligand ratio) in anhydrous, degassed toluene.

-

-

Hydroformylation:

-

Add styrene to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.

-

Pressurize the autoclave to the desired pressure with syngas (e.g., 30 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring.

-

Maintain the reaction under these conditions for the specified time (e.g., 14 hours).

-

-

Work-up and Analysis:

-

After cooling the autoclave to room temperature, carefully vent the excess gas.

-

The conversion and branched-to-linear (b/l) ratio can be determined by GC or ¹H NMR analysis of the crude reaction mixture.

-

The enantiomeric excess of the branched aldehyde can be determined by chiral GC analysis after conversion to a suitable derivative if necessary.

-

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-heteroatom bonds.[12][17] The enantioselectivity of this reaction is highly dependent on the chiral phosphine ligand employed, with ligands such as the Trost ligand and various P,N-ligands demonstrating excellent results.[14]

Table 3: Performance of Chiral Phosphine Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

| Ligand | Pd Precursor | Pd:Ligand Ratio | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (R,R)-Trost Ligand | [Pd(η³-C₃H₅)Cl]₂ | 1:1.5 | CH₂Cl₂ | BSA, KOAc | rt | 0.5 | 98 | >99 | [14] |

| (R)-BINAP | Pd(OAc)₂ | 1:2 | THF | NaH | rt | 48 | 95 | 88 | [14] |

| (S)-t-Bu-PHOX | [Pd(η³-C₃H₅)Cl]₂ | 1:1.2 | Toluene | BSA, KOAc | 25 | 18 | 96 | 99 | [14] |

| (S,S)-f-spiroPhos | Pd₂(dba)₃ | 1:1.1 | THF | BSA, LiOAc | 60 | 24 | 95 | 99.9 | [17] |

3.3.1. Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation of a standard substrate.[17]

Materials:

-

(E)-1,3-Diphenylallyl acetate

-

Dimethyl malonate

-

Pd₂(dba)₃ (dba = dibenzylideneacetone)

-

Chiral phosphine ligand (e.g., (S,S)-f-spiroPhos)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Lithium acetate (LiOAc)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation:

-

In a glovebox, prepare a stock solution by dissolving Pd₂(dba)₃ and the chiral phosphine ligand in anhydrous THF and stirring for 30 minutes at room temperature.

-

-

Allylic Alkylation:

-

In a reaction vial, combine (E)-1,3-diphenylallyl acetate, dimethyl malonate, BSA, and LiOAc.

-

Add the catalyst solution to the reaction vial.

-

Seal the vial and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the designated time (e.g., 24 hours).

-

-

Work-up and Analysis:

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

-

Conclusion

Chiral phosphine ligands are undeniably powerful and versatile tools in the field of asymmetric catalysis. The continuous development of novel ligand architectures with enhanced steric and electronic properties continues to push the boundaries of enantioselective synthesis. This guide has provided a comprehensive overview of the classification, synthesis, and application of these important ligands, offering researchers a solid foundation for their use in the laboratory. The provided experimental protocols and performance data serve as a practical starting point for the implementation of chiral phosphine ligand-based catalytic systems in the pursuit of complex, enantiomerically pure molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

(S,S)-BDPP Coordination Chemistry with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the chiral diphosphine ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP, with various transition metals. (S,S)-BDPP is a C2-symmetric chiral ligand renowned for its efficacy in asymmetric catalysis, particularly in hydrogenation and carbon-carbon bond-forming reactions. Its unique stereochemical properties and flexible backbone allow for the formation of highly selective and active catalysts.

The (S,S)-BDPP Ligand: Structure and Synthesis

(S,S)-BDPP, with the chemical formula C₂₉H₃₀P₂, possesses a five-membered chelate ring upon coordination to a metal center, a feature that imparts favorable stability and stereochemical control to the resulting complexes.

Synthesis of (S,S)-BDPP:

While detailed proprietary methods may vary, a general synthetic approach to (S,S)-BDPP involves the use of a chiral starting material to establish the desired stereocenters. A plausible, generalized laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of (S,S)-BDPP (Generalized)

-

Step 1: Preparation of a Chiral Precursor: The synthesis typically starts from a readily available chiral precursor, such as (R,R)-2,4-pentanediol. This diol is often converted to a dimesylate or ditosylate to create good leaving groups.

-

Step 2: Nucleophilic Substitution with Diphenylphosphine: The chiral dimesylate/ditosylate is then reacted with a diphenylphosphide source, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). This is a double nucleophilic substitution reaction where the phosphide anion displaces the leaving groups, forming the two P-C bonds with the desired stereochemistry. The reaction is typically carried out in an inert atmosphere (e.g., under argon or nitrogen) and in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the (S,S)-BDPP ligand is extracted into an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the final, enantiomerically pure ligand.

Coordination with Transition Metals: Synthesis of Key Complexes

(S,S)-BDPP readily forms stable complexes with a variety of late transition metals, most notably rhodium, ruthenium, and palladium. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor.

Rhodium-(S,S)-BDPP Complexes

Rhodium complexes of (S,S)-BDPP are highly effective catalysts for asymmetric hydrogenation. A common precursor is a cationic Rh(I) complex.

Experimental Protocol: Synthesis of [Rh((S,S)-BDPP)(COD)]BF₄ (Generalized)

-

Materials: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), (S,S)-BDPP, and a suitable solvent (e.g., dichloromethane or methanol).

-

Procedure: In a Schlenk flask under an inert atmosphere, [Rh(COD)₂]BF₄ is dissolved in the chosen solvent. A solution of one equivalent of (S,S)-BDPP in the same solvent is then added dropwise to the rhodium precursor solution at room temperature. The reaction mixture is stirred for a period of time (typically 1-2 hours), during which the color may change, indicating complex formation. The solvent is then partially removed under vacuum, and the product is precipitated by the addition of a non-coordinating solvent like diethyl ether or pentane. The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

Ruthenium-(S,S)-BDPP Complexes

Ruthenium-(S,S)-BDPP complexes are versatile catalysts, particularly for the asymmetric hydrogenation of ketones and olefins.

Experimental Protocol: Synthesis of RuCl₂((S,S)-BDPP)(solvent)ₓ (Generalized)

-

Materials: A suitable Ru(II) precursor such as [Ru(C₆H₆)Cl₂]₂ or [Ru(COD)Cl₂]ₙ, (S,S)-BDPP, and a coordinating solvent like dimethylformamide (DMF).

-

Procedure: Under an inert atmosphere, the ruthenium precursor and one equivalent of (S,S)-BDPP per Ru center are dissolved in the coordinating solvent (e.g., DMF). The mixture is heated to an elevated temperature (e.g., 80-100 °C) for several hours to facilitate ligand exchange and complex formation. After cooling to room temperature, the complex may be precipitated by the addition of a less polar solvent. The solid product is then isolated by filtration, washed, and dried.

Palladium-(S,S)-BDPP Complexes

Palladium complexes bearing (S,S)-BDPP are active in various cross-coupling reactions, including the Heck reaction.

Experimental Protocol: Synthesis of PdCl₂((S,S)-BDPP) (Generalized)

-

Materials: A Pd(II) precursor such as PdCl₂(CH₃CN)₂ or Na₂PdCl₄, (S,S)-BDPP, and a suitable solvent (e.g., dichloromethane or acetone).

-

Procedure: In an inert atmosphere, the palladium precursor is dissolved or suspended in the solvent. A solution of one equivalent of (S,S)-BDPP in the same solvent is added, and the mixture is stirred at room temperature. The formation of the complex is often indicated by a color change and the precipitation of the product. The solid is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.

Structural Characterization

The precise geometry and electronic properties of (S,S)-BDPP transition metal complexes are crucial for their catalytic performance. While specific crystallographic data for (S,S)-BDPP complexes can be found in specialized literature, a general overview of expected structural features is presented below.

Table 1: Typical Structural Parameters of (S,S)-BDPP Transition Metal Complexes

| Parameter | Rh(I) | Ru(II) | Pd(II) |

| Coordination Geometry | Square Planar | Octahedral | Square Planar |

| P-M-P Bite Angle | ~90-95° | ~85-90° | ~90-95° |

| M-P Bond Lengths (Å) | ~2.20-2.35 | ~2.30-2.45 | ~2.25-2.35 |

| Chelate Ring Conformation | Often a twisted chair or envelope | Often a twisted chair or envelope | Often a twisted chair or envelope |

Note: These are generalized values and can vary depending on the specific complex, co-ligands, and oxidation state of the metal.

Applications in Asymmetric Catalysis

The primary application of (S,S)-BDPP transition metal complexes is in asymmetric catalysis, where they have demonstrated excellent enantioselectivity and activity.

Asymmetric Hydrogenation

(S,S)-BDPP-Rh and -Ru complexes are particularly effective for the enantioselective hydrogenation of various prochiral substrates.

Table 2: Representative Performance in Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

| [Rh((S,S)-BDPP)(COD)]BF₄ | Acetophenone | (R)-1-Phenylethanol | High (>90%) | High | Moderate to High |

| RuCl₂((S,S)-BDPP) | Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | Very High (>98%) | Very High | High |

Note: Specific values for TON and TOF are highly dependent on reaction conditions (temperature, pressure, substrate/catalyst ratio, solvent).

Heck Reaction

(S,S)-BDPP-Pd complexes have been utilized in asymmetric Heck reactions, although this application is less common than asymmetric hydrogenation. The ligand influences both the regioselectivity and enantioselectivity of the C-C bond formation.

Table 3: Representative Performance in the Heck Reaction

| Catalyst System | Aryl Halide | Olefin | Product | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee%) |

| PdCl₂((S,S)-BDPP) | Iodobenzene | 2,3-Dihydrofuran | Arylated dihydrofuran | Good to Excellent | Varies with conditions | Moderate to High |

Note: Performance is highly substrate and condition dependent.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing catalytic performance. Below are graphical representations of the generally accepted catalytic cycles for asymmetric hydrogenation and the Heck reaction.

Asymmetric Hydrogenation with a Rh-(S,S)-BDPP Catalyst

The mechanism for rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin typically involves the coordination of the substrate to the chiral metal center, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. The enantioselectivity is determined by the relative energies of the diastereomeric intermediates.

Caption: Catalytic cycle for asymmetric hydrogenation with a Rh-(S,S)-BDPP catalyst.

Heck Reaction with a Pd-(S,S)-BDPP Catalyst

The Heck reaction catalyzed by a palladium-diphosphine complex proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) species, followed by olefin coordination, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.

Caption: Catalytic cycle for the Heck reaction with a Pd-(S,S)-BDPP catalyst.

Conclusion

The coordination chemistry of (S,S)-BDPP with transition metals has provided a powerful toolkit for asymmetric catalysis. The well-defined stereochemistry and conformational flexibility of the ligand allow for the synthesis of highly effective and selective catalysts for a range of important organic transformations. Further research into the synthesis of novel (S,S)-BDPP-metal complexes and the detailed elucidation of their reaction mechanisms will undoubtedly lead to the development of even more efficient and versatile catalytic systems for applications in research, fine chemical synthesis, and drug development.

Spectroscopic Characterization of (2S,4S)-BDPP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-BDPP. This chiral phosphine ligand is a crucial component in asymmetric catalysis, and a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective application. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, provides in-depth experimental protocols for acquiring these spectra, and visualizes the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of (2S,4S)-BDPP in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts for (2S,4S)-BDPP

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet | The 20 aromatic protons will appear as a complex multiplet in this region. |

| Methine (CH-P) | 2.5 - 3.5 | Multiplet | These two protons are chemically equivalent due to the C₂ symmetry of the molecule and will show coupling to phosphorus and adjacent protons. |

| Methylene (CH₂) | 1.5 - 2.5 | Multiplet | The two diastereotopic methylene protons will exhibit complex splitting patterns due to coupling with each other and the adjacent methine protons. |

| Methyl (CH₃) | 0.8 - 1.5 | Doublet | The two equivalent methyl groups will appear as a doublet due to coupling with the adjacent methine proton. |

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts for (2S,4S)-BDPP

| Carbons | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl (Ar-C, ipso) | 135 - 145 (doublet) | The carbon atoms directly attached to the phosphorus will show coupling to ³¹P. |

| Phenyl (Ar-C, ortho, meta, para) | 125 - 135 | Multiple signals are expected for the other aromatic carbons. |

| Methine (C-P) | 35 - 45 (doublet) | This carbon will exhibit a significant coupling constant with the directly attached phosphorus atom. |

| Methylene (CH₂) | 30 - 40 | |

| Methyl (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups and vibrational modes within the (2S,4S)-BDPP molecule. The spectrum is expected to be characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Table 3: Expected IR Absorption Frequencies for (2S,4S)-BDPP

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H | 3000 - 2850 | Medium | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretching |

| P-Ph | ~1435 | Strong | Stretching |

| C-H Bending (aliphatic) | 1470 - 1370 | Medium | Bending |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong | Bending |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a solid, air-sensitive compound like (2S,4S)-BDPP.

NMR Spectroscopy Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (2S,4S)-BDPP.

Materials:

-

(2S,4S)-BDPP sample

-

Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), filtered and degassed

-

High-quality 5 mm NMR tubes

-

Septa and parafilm

-

Nitrogen or Argon gas supply

-

Glovebox or Schlenk line

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Due to the air-sensitivity of phosphine ligands, all sample preparation should be conducted in a glovebox or using Schlenk line techniques.

-

Weigh approximately 5-10 mg of the (2S,4S)-BDPP sample directly into a clean, dry NMR tube.

-

Using a gas-tight syringe, add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Securely cap the NMR tube with a septum and seal with parafilm.

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Tune and shim the spectrometer to the sample.

-

For ¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and report the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

-

IR Spectroscopy Experimental Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid (2S,4S)-BDPP.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

(2S,4S)-BDPP sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid (2S,4S)-BDPP sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Identify and label the significant absorption peaks (in cm⁻¹).

-

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

-

Method 2: KBr Pellet

Materials:

-

(2S,4S)-BDPP sample (1-2 mg)

-

Dry, powdered potassium bromide (KBr) of spectroscopic grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

IR sample holder

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, grind the 1-2 mg of (2S,4S)-BDPP to a fine powder.

-

Add the KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the die of the pellet press.

-

Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the IR sample holder.

-

Place the holder in the beam path of the FT-IR spectrometer.

-

Acquire the IR spectrum, co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Identify and label the significant absorption peaks (in cm⁻¹).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of (2S,4S)-BDPP.

Caption: Workflow for Spectroscopic Characterization of (2S,4S)-BDPP.

References

Commercial Suppliers and Technical Guide for (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

(S,S)-BDPP: A Chiral Ligand for Asymmetric Catalysis

This technical guide provides an in-depth overview of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, a chiral phosphine ligand widely utilized in asymmetric synthesis.[] Commonly known as (S,S)-BDPP, this ligand is particularly effective in forming transition metal complexes that catalyze enantioselective reactions, yielding products with high optical purity.[] This document serves as a resource for researchers, scientists, and drug development professionals, offering information on commercial suppliers, key chemical properties, and detailed experimental protocols for its application in asymmetric hydrogenation.

Commercial Availability

A variety of chemical suppliers offer (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, typically with purities of 97% or 99%. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Additional Information |

| Thermo Scientific Chemicals | (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, 99% | 77876-39-2 | 99% | C₂₉H₃₀P₂ | 440.50 g/mol | Available through Fisher Scientific.[2] |

| Sigma-Aldrich | (2S,4S)-2,4-Bis(diphenylphosphino)pentane | 77876-39-2 | 97% | C₂₉H₃₀P₂ | 440.50 g/mol | Also known as (S,S)-BDPP.[3][4][5] |

| Strem Chemicals | (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, 99% (S,S)-BDPP | 77876-39-2 | 99% | C₂₉H₃₀P₂ | 440.49 g/mol | Offers volume discounts.[6] |

| Chongqing Chemdad Co., Ltd | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | 77876-39-2 | - | C₂₉H₃₀P₂ | 440.5 g/mol | Provides various synonyms for the product.[7] |

Physicochemical Properties

-

Appearance: White crystalline powder[7]

-

Optical Activity: [α]20/D −125.0°, c = 1 in chloroform[3][5]

-

Solubility: Sparingly soluble in chloroform, slightly soluble in benzene and methanol.[7]

-

Sensitivity: Air sensitive; should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]

Applications in Asymmetric Catalysis

(2S,4S)-BDPP is a versatile C₂-symmetric diphosphine ligand renowned for its application in asymmetric hydrogenation of various prochiral substrates, including ketones and olefins.[6] The chirality of the ligand is transferred to the catalytic cycle, enabling the production of a single enantiomer of the product with high enantiomeric excess (ee).

Experimental Protocols

The following protocols are representative examples of how (2S,4S)-BDPP is used in asymmetric hydrogenation reactions. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: In-situ Preparation of a Rhodium-(S,S)-BDPP Catalyst for Asymmetric Hydrogenation of Ketones

This protocol describes the preparation of a cationic rhodium catalyst in-situ, which is then used for the asymmetric hydrogenation of a model ketone.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

-

Hydrogen gas (high purity)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-BDPP (1.1 mol%) in the anhydrous, degassed solvent.

-

Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst complex. The solution will typically change color.

-

Reaction Setup: In a separate reaction vessel, dissolve the prochiral ketone in the same solvent.

-

Transfer the catalyst solution to the reaction vessel containing the substrate.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) until the reaction is complete (monitor by TLC, GC, or HPLC).

-

Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of an Olefin

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin using a pre-formed Ruthenium-(S,S)-BDPP complex.

Materials:

-

Ru(OAc)₂( (S,S)-BDPP) (Ruthenium(II) diacetate (2S,4S)-bis(diphenylphosphino)pentane)

-

Prochiral olefin

-

Anhydrous, degassed solvent (e.g., methanol, ethanol, or a mixture with dichloromethane)

-

Hydrogen gas (high purity)

-

High-pressure autoclave or similar reactor

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Ru(OAc)₂( (S,S)-BDPP) (0.1-1 mol%), the prochiral olefin, and the anhydrous, degassed solvent.

-

Hydrogenation: Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 40-80°C) with vigorous stirring.

-

Maintain the reaction under these conditions until completion (monitor by taking aliquots and analyzing by GC or HPLC).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Logical Relationship of Asymmetric Hydrogenation

The enantioselectivity of these reactions is governed by the formation of a chiral catalyst-substrate complex. The steric and electronic properties of the (S,S)-BDPP ligand create a chiral environment around the metal center, which directs the approach of the prochiral substrate and the subsequent delivery of hydrogen from one specific face, leading to the preferential formation of one enantiomer of the product.

References

- 2. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S,S)-BDPP Ligand: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(S,S)-BDPP, also known as (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, is a chiral phosphine ligand widely employed in asymmetric catalysis, particularly in hydrogenation reactions. Its effectiveness in inducing stereoselectivity makes it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. Proper understanding of its safety and handling is paramount for its effective and safe utilization in a laboratory setting. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with the (S,S)-BDPP ligand.

Chemical and Physical Properties

(S,S)-BDPP is a white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Synonyms | (S,S)-Skewphos, (2S,4S)-Pentane-2,4-diylbis(diphenylphosphine), (2S,4S)-2,4-Bis(diphenylphosphino)pentane |

| CAS Number | 77876-39-2 |

| Molecular Formula | C₂₉H₃₀P₂ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 80-84 °C |

| Air Sensitivity | Air-sensitive |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

Safety and Hazard Information

The primary hazards associated with (S,S)-BDPP are related to its potential for environmental harm and respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Hazard Identification

| Hazard Statement | Description |

| H335 | May cause respiratory irritation. |

| H413 | May cause long lasting harmful effects to aquatic life. |

Precautionary Measures

A comprehensive list of precautionary statements for the safe handling of (S,S)-BDPP is provided below.

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P271: Use only outdoors or in a well-ventilated area.[1] | |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312: Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313: If eye irritation persists: Get medical advice/attention.[2] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405: Store locked up.[1] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicity Data

The toxicological properties of (S,S)-BDPP have not been fully investigated. As such, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity. The primary known hazards are respiratory irritation and potential long-term adverse effects on aquatic ecosystems.

Handling and Storage

Due to its air-sensitive nature, (S,S)-BDPP requires specific handling and storage procedures to maintain its integrity and ensure safety.

-

Inert Atmosphere: All manipulations of the solid ligand should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. A glove box or Schlenk line is recommended for this purpose.

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of any dust particles.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) should be used when handling the solid outside of a glove box.

-

Storage: Store (S,S)-BDPP in a tightly sealed container in a cool, dry, and well-ventilated place. The container should be stored under an inert atmosphere. It is incompatible with strong oxidizing agents.

Experimental Protocol: Asymmetric Hydrogenation of an Olefin

This section provides a detailed methodology for a typical asymmetric hydrogenation reaction using a rhodium catalyst with the (S,S)-BDPP ligand. All steps should be performed using standard Schlenk techniques under an inert atmosphere.

Materials and Equipment

-

(S,S)-BDPP ligand

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

Substrate (prochiral olefin)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

Hydrogen gas (high purity)

-

Schlenk flask and other appropriate glassware

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Syringes and needles for transfer of liquids

Procedure

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere, dissolve the (S,S)-BDPP ligand (1.1 equivalents) in the anhydrous, degassed solvent.

-

In a separate Schlenk flask, dissolve the rhodium precursor (1.0 equivalent) in the same solvent.

-

Slowly add the rhodium precursor solution to the ligand solution via a cannula or syringe.

-

Stir the resulting solution at room temperature for 30-60 minutes to allow for complex formation. The solution will typically change color, indicating the formation of the catalyst.

-

-

Reaction Setup:

-

To the flask containing the catalyst solution, add the substrate (olefin).

-

Purge the reaction vessel with hydrogen gas by evacuating and backfilling with hydrogen several times.

-

-

Hydrogenation:

-

Pressurize the reaction vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the desired temperature until the reaction is complete (monitor by TLC, GC, or NMR).

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen from the reaction vessel in a well-ventilated fume hood.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by standard techniques such as column chromatography.

-

Visualizations

Logical Workflow for Safe Handling of (S,S)-BDPP

The following diagram illustrates the logical workflow for the safe handling and use of the (S,S)-BDPP ligand in a typical laboratory setting.

Caption: Logical workflow for the safe handling and use of (S,S)-BDPP.

Experimental Workflow for Asymmetric Hydrogenation

This diagram outlines the key steps in performing an asymmetric hydrogenation reaction using a catalyst derived from (S,S)-BDPP.